molecular formula C10H6Na2O6S2 B167668 Disodium naphthalene-2,6-disulphonate CAS No. 1655-45-4

Disodium naphthalene-2,6-disulphonate

Cat. No. B167668
CAS RN: 1655-45-4
M. Wt: 332.3 g/mol
InChI Key: WZZLWPIYWZEJOX-UHFFFAOYSA-L
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Description

Disodium naphthalene-2,6-disulphonate, also known as 2,6-Naphthalenedisulfonic acid disodium salt, is an organic compound . It belongs to the class of organic compounds known as 2-naphthalene sulfonates . The molecular formula is C10H6Na2O6S2 and the molecular weight is 332.26 g/mol .


Molecular Structure Analysis

The molecular structure of Disodium naphthalene-2,6-disulphonate consists of a naphthalene moiety that carries a sulfonic acid group at the 2-position . The SMILES string representation of the molecule is [Na+].[Na+].[O-]S(=O)(=O)c1ccc2cc(ccc2c1)S([O-])(=O)=O .


Physical And Chemical Properties Analysis

Disodium naphthalene-2,6-disulphonate is a white crystalline powder . It has a melting point of over 300 °C .

Scientific Research Applications

Dye Synthesis

2,6-Naphthalenedisulfonic acid disodium salt serves as an intermediate in the synthesis of various dyes . Its sulfonic acid groups facilitate the binding of naphthalene rings to dye molecules, which is crucial for producing color-fast dyes used in textiles and inks.

Antibacterial Applications

This compound exhibits antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli . It can be used in the development of antibacterial agents or coatings, contributing to hygiene and sanitation products.

Luminophore in Analytical Chemistry

As a luminophore, 2,6-Naphthalenedisulfonic acid disodium salt is soluble in water and can be used in fluorescence microscopy and spectroscopy . This application is vital for tracking and analyzing biological molecules in various research settings.

Environmental Biodegradation Studies

A specific strain of Moraxella has been found capable of degrading 2,6-Naphthalenedisulfonic acid disodium salt . This discovery is significant for environmental biodegradation research, potentially aiding in the breakdown of naphthalene-based pollutants.

Cobalt Determination

The compound is used as a sensitive reagent for the determination of trace amounts of cobalt in analytical chemistry . This is particularly useful in geochemical analysis and environmental monitoring.

Cell Analysis and Gene Therapy

While not directly mentioned, compounds similar to 2,6-Naphthalenedisulfonic acid disodium salt are used in cell analysis methods and gene therapy solutions . They may serve as buffers or stabilizers in cell culture media, facilitating research in cellular biology and genetic engineering.

properties

IUPAC Name

disodium;naphthalene-2,6-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLWPIYWZEJOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

581-75-9 (Parent)
Record name Disodium naphthalene-2,6-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70167957
Record name Disodium naphthalene-2,6-disulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium naphthalene-2,6-disulphonate

CAS RN

1655-45-4
Record name Disodium naphthalene-2,6-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium naphthalene-2,6-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium naphthalene-2,6-disulphonate
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Q & A

Q1: What is the role of 2,6-naphthalenedisulfonic acid disodium salt in the preparation of polyurethane nanofiber strain sensors?

A1: 2,6-Naphthalenedisulfonic acid disodium salt acts as a doping agent during the in situ polymerization of polypyrrole (PPy) onto polyurethane (PU) nanofibers []. This doping process enhances the electrical conductivity of the PPy, a crucial characteristic for strain sensing applications. The resulting PPy-coated PU nanofibers can then be incorporated into wearable sensors for monitoring joint flexion and other movements.

Q2: How does the addition of phenol during the synthesis of 2,6-dihydroxy naphthalene impact product purity?

A2: During the high-temperature alkali fusion of 2,6-naphthalenedisulfonic acid disodium salt, phenol acts as an antioxidant []. It prevents the oxidation of the 2,6-naphthalenediphenol sodium (potassium) intermediate formed during the reaction. This protection from oxidation improves the selectivity of the reaction towards the desired 2,6-dihydroxy naphthalene product, resulting in higher purity.

Q3: Are there computational studies investigating the properties of 2,6-naphthalenedisulfonic acid disodium salt?

A3: While the provided research abstracts do not directly mention computational studies on 2,6-naphthalenedisulfonic acid disodium salt, they highlight its use in experimental settings [, ]. Computational chemistry techniques, such as molecular dynamics simulations or density functional theory calculations, could provide valuable insights into the compound's interactions with other molecules, its electronic properties, and its behavior in different environments. Such studies could further our understanding of its applications in various fields.

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